molecular formula C23H30N2O4 B11543494 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11543494
M. Wt: 398.5 g/mol
InChI Key: DRIYCUQJOLHILA-ZMOGYAJESA-N
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Description

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dihydroxyphenyl group and a trimethylpentyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with chloroacetic acid to form 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid. This is then converted to the corresponding hydrazide using hydrazine hydrate.

    Condensation reaction: The hydrazide is then reacted with 3,4-dihydroxybenzaldehyde under acidic conditions to form the final product, N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as an antioxidant or anti-inflammatory agent.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide exerts its effects is likely related to its ability to interact with biological molecules. The dihydroxyphenyl group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The hydrazide moiety may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide: Lacks the trimethylpentyl-substituted phenoxy group.

    2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide: Lacks the dihydroxyphenyl group.

Uniqueness

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to the combination of its dihydroxyphenyl and trimethylpentyl-substituted phenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C23H30N2O4/c1-22(2,3)15-23(4,5)17-7-9-18(10-8-17)29-14-21(28)25-24-13-16-6-11-19(26)20(27)12-16/h6-13,26-27H,14-15H2,1-5H3,(H,25,28)/b24-13+

InChI Key

DRIYCUQJOLHILA-ZMOGYAJESA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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